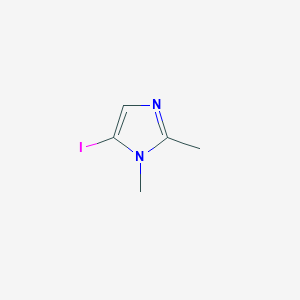
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride
Descripción general
Descripción
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride, also known as DFPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DFPP is a piperazine derivative that has been synthesized and studied extensively for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to have antidepressant, anxiolytic, and antipsychotic effects in animal models. This compound has also been studied for its potential use in the treatment of Parkinson's disease and other neurodegenerative disorders. In addition, this compound has been investigated for its potential use as a tool in neuroscience research to study the role of serotonin receptors in the brain.
Mecanismo De Acción
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride acts as a selective agonist for the serotonin 5-HT1A receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes. By activating this receptor, this compound can modulate the release of neurotransmitters such as serotonin and dopamine, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase serotonin and dopamine levels in the brain, leading to its antidepressant and anxiolytic effects. This compound has also been shown to increase the activity of brain-derived neurotrophic factor (BDNF), a protein that plays a role in neuronal growth and survival. Additionally, this compound has been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has several advantages for lab experiments. It is a selective agonist for the serotonin 5-HT1A receptor, making it a useful tool for studying the role of this receptor in the brain. This compound is also relatively stable and easy to synthesize, making it a cost-effective option for research. However, this compound has some limitations. It has a short half-life and can be rapidly metabolized in vivo, which may limit its therapeutic potential. Additionally, this compound has low affinity for other serotonin receptors, which may limit its usefulness in studying other aspects of serotonin signaling.
Direcciones Futuras
1-(3,4-Difluoro-phenyl)-piperazine dihydrochloride has several potential future directions for research. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease. This compound has been shown to have neuroprotective effects in animal models, and further research could explore its potential as a therapeutic agent. Additionally, this compound could be used as a tool in neuroscience research to study the role of serotonin receptors in the brain. Further research could also explore modifications to the structure of this compound to improve its pharmacokinetic properties and increase its therapeutic potential.
Propiedades
IUPAC Name |
1-(3,4-difluorophenyl)piperazine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2.2ClH/c11-9-2-1-8(7-10(9)12)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPRNKLRZVRZKMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)F)F.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2F2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



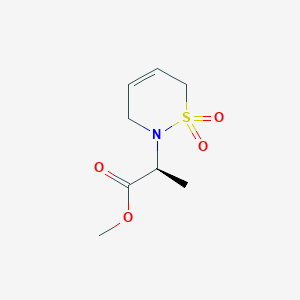


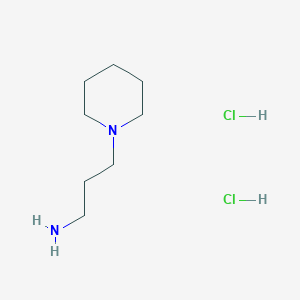
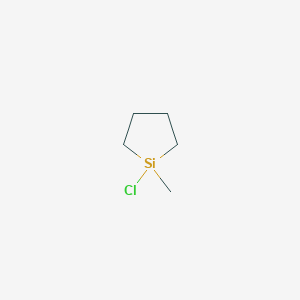
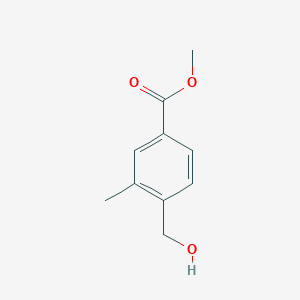
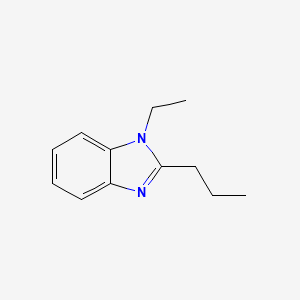

![{4-[(4-Methylpiperazin-1-yl)methyl]phenyl}boronic acid dihydrochloride](/img/structure/B3254598.png)
